![molecular formula C17H13N3OS B2453191 4-cyano-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 325980-10-7](/img/structure/B2453191.png)
4-cyano-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives are known to possess a wide range of biological activities .
Synthesis Analysis
While specific synthesis information for the requested compound was not found, similar compounds such as tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate have been synthesized using chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amines .Scientific Research Applications
- Thiazole derivatives have been investigated for their potential as anticancer agents. The compound’s structure suggests that it may exhibit cytotoxic effects against cancer cells. Researchers have explored its impact on various cancer cell lines, assessing its ability to inhibit tumor growth and induce apoptosis .
- Some thiazole-based compounds, including derivatives of this compound, have demonstrated anticonvulsant activity. These molecules may help manage seizures and related neurological disorders .
- The introduction of specific substituents to the benzothiazole ring can enhance the photophysical properties of dyes. This compound, when modified appropriately, could serve as a fluorogenic probe for cellular components, including DNA and RNA. Such probes are valuable tools for biological imaging and diagnostics .
- Interestingly, the excited states of this compound and related dyes exhibit greater stability in nonpolar solvents compared to polar ones. This property could be advantageous for applications in materials science, sensors, and imaging .
- Thiazoles play a crucial role in medicinal chemistry. This compound’s structural features make it a potential candidate for drug design. Researchers explore modifications at different positions to create new molecules with improved pharmacological activities. It may find applications in treating various diseases, including Alzheimer’s, diabetes, and hypertension .
- Thiazoles and their derivatives have been used as sensitizers in industrial processes and photography. Their ability to absorb and transfer energy makes them valuable in these applications .
Anticancer Activity
Anticonvulsant Properties
Fluorogenic Probes and Cellular Imaging
Photophysical Stability in Nonpolar Solvents
Medicinal Chemistry and Drug Design
Industrial and Photographic Sensitizers
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole structure have been found to exhibit a broad range of biological activities, including anti-inflammatory and antidepressant effects. These activities suggest that the compound may interact with various targets such as cyclooxygenase (COX) enzymes and serotonin and norepinephrine receptors .
Mode of Action
Benzothiazole derivatives have been reported to inhibit cox enzymes, which are involved in the production of prostaglandins, lipid compounds that play a key role in inflammation . In addition, some benzothiazole derivatives have shown antidepressant activity, possibly by increasing the concentrations of serotonin and norepinephrine .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, by inhibiting COX enzymes, it could potentially disrupt the arachidonic acid pathway, reducing the production of prostaglandins and thereby alleviating inflammation . Additionally, by increasing the concentrations of serotonin and norepinephrine, it could influence neurotransmission in the brain, potentially alleviating symptoms of depression .
Pharmacokinetics
Adme prediction studies for similar benzothiazole derivatives suggest that these compounds may possess good pharmacokinetic profiles .
Result of Action
Based on the activities of similar benzothiazole derivatives, it could potentially reduce inflammation by inhibiting the production of prostaglandins , and alleviate symptoms of depression by increasing the concentrations of serotonin and norepinephrine .
properties
IUPAC Name |
4-cyano-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-11-3-8-14-15(9-11)22-17(20(14)2)19-16(21)13-6-4-12(10-18)5-7-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOXTPUIHHLFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
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